molecular formula C10H7NO6 B1349365 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid CAS No. 205985-96-2

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid

Cat. No.: B1349365
CAS No.: 205985-96-2
M. Wt: 237.17 g/mol
InChI Key: VFPWGRRTVZRIRQ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid (CAS: 205985-96-2) is a nitrobenzoic acid derivative functionalized with a 1,3-dioxolane group at the 4-position and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₈NO₆, with a molecular weight of 238.18 g/mol. The compound is of interest in synthetic organic chemistry and pharmacological research due to its reactive nitro and dioxolane moieties, which may confer unique electronic and steric properties.

Properties

IUPAC Name

4-(1,3-dioxopropan-2-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-4-7(5-13)8-2-1-6(10(14)15)3-9(8)11(16)17/h1-5,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWGRRTVZRIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371429
Record name 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205985-96-2
Record name 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-(1,3-dioxopropan-2-yl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.

Major Products Formed

    Reduction: 4-(1,3-Dioxopropan-2-yl)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The dioxopropan-2-yl moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Structural Analogs with Dioxolane Substituents

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-3-nitrobenzoic acid (6d)
  • Molecular Formula: C₁₂H₁₂NO₈
  • Key Differences :
    • The dioxolane group is methoxy-substituted (dimethoxy), altering solubility and steric bulk.
    • Nitro group retains the 3-position, but the dioxolane is at the 2-position of the benzene ring.
  • Synthesis : Synthesized in 60% yield via condensation reactions, confirmed by ¹H NMR (DMSO-d₆: δ 8.26–8.23 ppm for aromatic protons).
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (6c)
  • Molecular Formula: C₁₂H₁₂NO₈
  • Key Differences :
    • Nitro group at the 4-position instead of 3, affecting electronic distribution and reactivity.
    • Synthesized in 68% yield with distinct ¹H NMR signals (CDCl₃: δ 8.36 ppm for aromatic protons).

Comparison Insight :

  • Substituent Position : The 3-nitro group in the target compound may enhance electrophilic reactivity compared to 4-nitro derivatives due to resonance effects.
  • Functional Groups: Methoxy vs. non-substituted dioxolane groups influence lipophilicity and hydrogen-bonding capacity.

Nitrobenzoic Acid Derivatives with Amino Substituents

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2)
  • Molecular Formula : C₉H₁₀N₂O₄
  • Key Differences: Replaces the dioxolane group with a dimethylamino (-N(CH₃)₂) substituent. Exhibits basicity due to the amino group, contrasting with the acidic dioxolane.
4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5)
  • Molecular Formula : C₈H₈N₂O₄
  • Key Differences: Smaller methylamino (-NHCH₃) group reduces steric hindrance compared to dimethylamino analogs. Reported as a yellow sticky solid.

Comparison Insight :

Derivatives with Heterocyclic Substituents

2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid (CAS: 73837-59-9)
  • Molecular Formula : C₁₈H₁₂N₂O₇
  • Hydroxy group at the 4-position introduces hydrogen-bonding capability.
4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid (CAS: 1220027-85-9)
  • Molecular Formula : C₁₁H₁₂N₂O₅

Comparison Insight :

  • Biological Relevance : Heterocyclic substituents (e.g., isoindole, pyrrolidine) may enhance binding to biological targets, as seen in studies of nitrobenzoic acids targeting bacterial enzymes.

Physicochemical and Electronic Properties

Table 1: Comparative Data for Key Analogs
Compound Name CAS Molecular Formula Molecular Weight Substituent Position Key Properties/Findings
4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid 205985-96-2 C₁₀H₈NO₆ 238.18 3-nitro, 4-dioxolane High reactivity due to nitro group
2-(1,3-Dimethoxy-dioxopropan-2-yl)-3-nitro... - C₁₂H₁₂NO₈ 298.23 3-nitro, 2-dioxolane 60% yield, distinct NMR shifts
4-(Dimethylamino)-3-nitrobenzoic acid 28096-56-2 C₉H₁₀N₂O₄ 210.19 3-nitro, 4-dimethylamino Basic character, research chemical
4-(2-(Benzo[d]thiazol-2-ylthio)acetamido)... - C₁₆H₁₂N₃O₅S₂ 398.41 3-nitro, 4-thioether ΔE (HOMO-LUMO) = -7.75 eV

Electronic Properties :

Biological Activity

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H9NO7
  • Molecular Weight : 255.18 g/mol
  • CAS Number : 205985-96-2

The biological activity of this compound is attributed to its structural features, particularly the nitro group and the dioxopropan-2-yl moiety. The nitro group can undergo redox reactions, which may lead to the formation of reactive intermediates that interact with cellular components. The dioxopropan-2-yl group may facilitate interactions with enzymes and proteins, potentially influencing various biochemical pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of nitrobenzoic acids have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of nitrobenzoic acid derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating a possible therapeutic role in inflammatory diseases .

Anticancer Activity

Recent investigations into related compounds have demonstrated significant anticancer properties. For example, certain nitrobenzoic acid derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. This suggests that this compound may also have potential as an anticancer agent .

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of nitro compounds on cancer cell lines, it was found that certain derivatives significantly inhibited cell growth. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Although specific data on this compound is limited, the findings suggest a promising avenue for further research into its anticancer properties .

Study 2: Inhibition of Inflammatory Markers

Another study focused on the anti-inflammatory effects of nitrobenzoic acids demonstrated that these compounds could lower levels of TNF-alpha and other inflammatory markers in stimulated macrophages. This effect was linked to the suppression of NF-kB signaling pathways, indicating that similar actions might be expected from this compound .

Data Table: Biological Activities and Mechanisms

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatorySuppression of pro-inflammatory cytokines
AnticancerInduction of apoptosis; cell cycle arrest

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